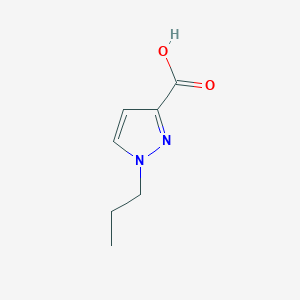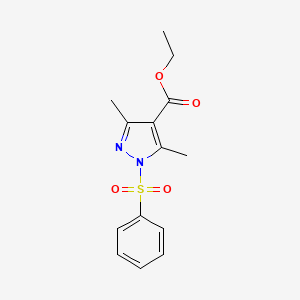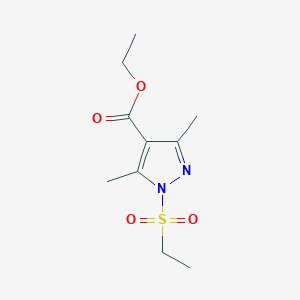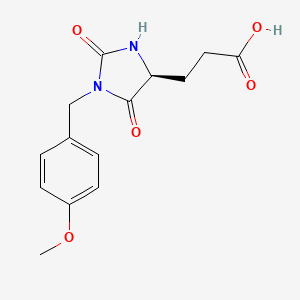
1-Propyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
1-Propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H10N2O2 It belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms
Mécanisme D'action
Target of Action
This compound belongs to the pyrazole family, which is known for its wide range of biological activities and is an important intermediate in the synthesis of various drugs and agrochemicals .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a range of potential therapeutic effects .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, including antifungal , antileishmanial, and antimalarial effects .
Analyse Biochimique
Biochemical Properties
1-Propyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrogen bonds, both as a donor and an acceptor, which facilitates the establishment of intermolecular interactions . These interactions are crucial in various biochemical pathways, including proton transfer processes and the formation of linear or cyclic complexes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and participate in proton transfer processes can alter cellular signaling pathways and gene expression . Additionally, its interactions with enzymes and proteins can modulate cellular metabolism, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. The compound’s ability to form hydrogen bonds and participate in proton transfer processes is central to its mechanism of action . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo degradation under certain conditions, which can affect its long-term effects on cellular function . In vitro and in vivo studies have observed that the compound’s effects can vary over time, with potential changes in cellular signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes changes significantly with increasing dosage . High doses can result in enzyme inhibition, altered gene expression, and potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form hydrogen bonds and participate in proton transfer processes plays a crucial role in its involvement in metabolic pathways . These interactions can lead to changes in enzyme activity and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to form hydrogen bonds and participate in proton transfer processes can influence its transport and distribution within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s interactions with enzymes, proteins, and other biomolecules can affect its activity and function within these subcellular compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazole-3-carboxylic acid can be synthesized through several methodsAnother method includes the use of terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines to form 3,5-substituted pyrazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents are used under mild conditions.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Aryl halides and copper powder in the presence of a base such as potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-Propyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of agrochemicals and coordination compounds
Comparaison Avec Des Composés Similaires
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid
- 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-Propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-4-9-5-3-6(8-9)7(10)11/h3,5H,2,4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOWDTSRDBLTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284713 | |
| Record name | 1-Propyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957301-89-2 | |
| Record name | 1-Propyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957301-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-propyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Benzenesulfinyl)-2-methylpropyl]furan](/img/structure/B3175407.png)


![ethyl 3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B3175433.png)


![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3175444.png)
![1-methyl-4-[5-methyl-4-(3-morpholinopropyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B3175445.png)
![3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3175453.png)

![[1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3175457.png)
![1-methyl-2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine](/img/structure/B3175460.png)
![(R)-tert-butyl 2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylcarbaMate](/img/structure/B3175471.png)

